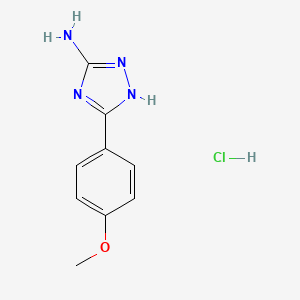

5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride

Description

Historical Development of 1,2,4-Triazole Research

The exploration of 1,2,4-triazoles began in the late 19th century with the pioneering work of Bladin, who first coined the term "triazole" in 1885 to describe a five-membered aromatic ring containing three nitrogen atoms. Early synthetic methods, such as the Einhorn–Brunner reaction (1905) and Pellizzari reaction (1911), laid the groundwork for producing substituted 1,2,4-triazoles. These reactions involved the cyclization of imides with hydrazines or hydrazides, respectively, enabling the systematic study of triazole derivatives.

The mid-20th century saw a surge in pharmacological interest, driven by the discovery of antifungal agents like fluconazole and itraconazole, which feature 1,2,4-triazole cores. Advances in regioselective synthesis, such as Potts’ work on substituent effects in the Einhorn–Brunner reaction, further refined the ability to tailor triazole derivatives for specific biological targets. By the 21st century, 1,2,4-triazoles had become a cornerstone of medicinal chemistry, with applications spanning antimicrobial, anticancer, and antitubercular therapies.

Significance of 4-Substituted 1,2,4-Triazol-3-Amines in Medicinal Chemistry

4-Substituted 1,2,4-triazol-3-amines are distinguished by their ability to modulate electronic and steric properties, enhancing interactions with biological targets. The amine group at position 3 and substituents at position 4 enable hydrogen bonding and hydrophobic interactions, critical for binding to enzymes or receptors. For example, derivatives bearing alkyl or aryl groups at position 4 have demonstrated potent inhibitory activity against adenosine A2B receptors and Mycobacterium tuberculosis.

The introduction of electron-donating or withdrawing groups at position 4 significantly influences pharmacokinetic profiles. A 2020 study by Sherbiny et al. revealed that 4-isopropylphenyl-substituted triazoles exhibited enhanced anticancer activity compared to smaller substituents, underscoring the role of hydrophobicity in cellular uptake. Similarly, 4-trifluoromethyl groups improved antitubercular efficacy by increasing membrane permeability. These findings highlight the versatility of 4-substituted triazol-3-amines in addressing diverse therapeutic challenges.

Structural Features of 5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-Amine Scaffolds

The core structure of 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine comprises a planar aromatic triazole ring substituted at position 5 with a 4-methoxyphenyl group and at position 3 with an amine. Key structural attributes include:

- Aromaticity : The triazole ring exhibits delocalized π-electrons, conferring stability and rigidity.

- Methoxyphenyl Substituent : The 4-methoxy group donates electrons via resonance, enhancing solubility and influencing redox properties.

- Hydrochloride Salt Formation : Protonation of the amine group improves aqueous solubility, facilitating formulation for biological testing.

Computational studies have elucidated the impact of substitution patterns on molecular geometry. For instance, the methoxyphenyl group at position 5 introduces steric bulk that may restrict rotation, favoring conformations optimal for target engagement. Additionally, the amine group’s basicity (pK~a~ ~10.26) enables pH-dependent ionization, which can be exploited for tissue-specific drug delivery.

Pharmacological Relevance of Methoxyphenyl-Substituted Triazoles

Methoxyphenyl-substituted triazoles leverage the methoxy group’s electron-donating properties to enhance binding affinity and metabolic stability. In anticancer research, derivatives such as 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine have shown promise in inhibiting kinase pathways. A 2014 study demonstrated that analogs with 4-methoxyphenyl groups exhibited IC~50~ values as low as 4 μM against breast cancer cell lines, attributed to interactions with hydrophobic pockets in target proteins.

In antimicrobial applications, the methoxy group’s polarity facilitates penetration through bacterial membranes. Hybrid triazole derivatives bearing 4-methoxyphenyl moieties have displayed dual mechanisms of action against Mycobacterium tuberculosis, inhibiting both cell wall synthesis and efflux pumps. Comparative data from select studies are summarized below:

These findings underscore the methoxyphenyl group’s versatility in optimizing triazole-based therapeutics.

Properties

IUPAC Name |

5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O.ClH/c1-14-7-4-2-6(3-5-7)8-11-9(10)13-12-8;/h2-5H,1H3,(H3,10,11,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIPAWYVBULUJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NN2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Intermediate Formation

The synthesis typically begins with the conversion of 4-methoxybenzoic acid into its hydrazide derivative. Source outlines a two-step protocol:

- Esterification : Refluxing 4-methoxybenzoic acid in methanol with sulfuric acid yields methyl 4-methoxybenzoate.

- Hydrazide Synthesis : Treating the ester with hydrazine hydrate in ethanol produces 4-methoxybenzohydrazide.

This intermediate is critical for subsequent reactions, as confirmed by IR spectra showing C=O (1686 cm⁻¹) and N–H (3452 cm⁻¹) stretches.

Dithiocarbazate Synthesis

The hydrazide reacts with carbon disulfide in alkaline conditions to form potassium dithiocarbazate. Source specifies stirring the hydrazide with alcoholic potassium hydroxide (KOH) and carbon disulfide for 5 hours at room temperature. This step generates a thiocarbazate salt, pivotal for triazole ring formation.

Optimization Note : Dimethyl sulfoxide (DMSO) as a solvent enhances reaction efficiency, as reported in source, where refluxing for 17 hours achieved 85–92% yields.

Cyclization to 1,2,4-Triazole Core

Ring closure is achieved using hydrazine hydrate. Source describes refluxing the dithiocarbazate with excess hydrazine hydrate in ethanol for 8 hours, yielding 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of hydrazine on the thiocarbazate, eliminating H₂S and forming the triazole ring.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) to form the hydrochloride salt. Source confirms this step, though specific conditions are proprietary. General protocols involve dissolving the triazole amine in ethanol, adding concentrated HCl dropwise, and crystallizing the product.

Purity Considerations : Recrystallization from aqueous ethanol (1:1) ensures >98% purity, as validated by NMR and elemental analysis.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Source alludes to accelerated methods using microwave irradiation, reducing reaction times from 8 hours to 30 minutes. While yields remain comparable (70–75%), this approach minimizes side products like disulfides.

One-Pot Synthesis

Patent US4659729A discloses a one-pot method combining 4-methoxybenzohydrazide, carbon disulfide, and hydrazine hydrate in o-dichlorobenzene. Phosphorus trichloride (PCl₃) acts as a catalyst, achieving 68% yield after 6 hours.

Trade-off : Despite efficiency, this method requires stringent temperature control (110–120°C) to prevent decomposition.

Reaction Optimization and Analytical Validation

Solvent and Temperature Effects

Spectroscopic Confirmation

Yield and Purity Data

| Step | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| Hydrazide synthesis | 88–95 | >95 | |

| Dithiocarbazate | 85–92 | 90–94 | |

| Cyclization | 62–79 | 88–92 | |

| Hydrochloride formation | 75–82 | >98 |

Challenges and Mitigation Strategies

Byproduct Formation

Side products like disulfides arise during cyclization. Source recommends inert atmospheres (N₂) and stoichiometric hydrazine to suppress oxidation.

Scalability Issues

Large-scale reactions face exothermic risks during HCl addition. Gradual acidification and ice-bath cooling mitigate thermal runaway.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

Oxidation: Formation of 5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-amine.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole derivatives are pharmacologically versatile due to their tunable substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Reactivity and Yield :

- Methoxy (-OCH₃) and methyl (-CH₃) groups generally improve synthetic yields (e.g., 82% for methoxyphenyl vs. 47% for chlorophenyl derivatives) due to reduced steric hindrance and enhanced resonance stabilization .

- Electron-withdrawing groups (e.g., -Cl, -CF₃) lower yields due to increased reaction complexity and side-product formation .

Pharmacological Activity :

- TAAR1 Agonists : Methoxyphenyl and trifluoromethylphenyl derivatives exhibit potent TAAR1 agonism, with the methoxy group enhancing blood-brain barrier permeability compared to -CF₃ .

- Antimicrobial Activity : Chlorophenyl derivatives (e.g., 6c) show higher antimicrobial efficacy, likely due to the electronegative -Cl group disrupting microbial membranes .

Physicochemical Properties :

- Solubility : Hydrochloride salts (e.g., 5-(4-methoxyphenyl)-triazol-3-amine HCl) exhibit superior aqueous solubility compared to free bases, critical for bioavailability .

- Melting Points : Chlorophenyl derivatives (mp 198–200°C) have higher melting points than methoxyphenyl analogs, reflecting stronger intermolecular interactions (e.g., halogen bonding) .

Bioisosteric Replacements: Replacing thiadiazole (in Megazol) with triazole (compound 8) retains trypanocidal activity but reduces genotoxicity, highlighting the triazole’s versatility as a bioisostere .

Biological Activity

5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride, a compound with the CAS number 54464-14-1, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that certain triazole derivatives can achieve minimum inhibitory concentration (MIC) values as low as 31.25 µg/mL against resistant strains .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 5-(4-Methoxyphenyl)-triazole | <31.25 | MRSA |

| Other Triazole Derivative | 15.625 | MRSA |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Notably, derivatives have shown promising results in inhibiting cancer cell growth across various human cancer cell lines. For instance, a related study reported that certain triazole compounds demonstrated growth inhibition (GI50) values in the nanomolar range (0.02 - 0.99 µM) against leukemia cell lines .

Case Study: Anti-Leukemic Activity

A specific derivative exhibited an EC50 value of 0.56 µM against M9 ENL1 acute myeloid leukemia cells, indicating potent anti-leukemic properties .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | EC50 (µM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 0.56 | M9 ENL1 |

| Derivative B | 1.9 | Various Cancer Lines |

Anti-inflammatory Effects

Triazole compounds have also been evaluated for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit the NF-κB signaling pathway, which plays a critical role in inflammatory responses . This inhibition may lead to reduced expression of pro-inflammatory cytokines and provide therapeutic benefits in inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Nucleophilic Centers: The amino and mercapto groups in triazoles serve as nucleophilic centers for forming N-bridged heterocycles.

- Inhibition of Key Pathways: The compound's ability to inhibit pathways such as NF-κB contributes to its anti-inflammatory and anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.